molecular formula C7H4F3NO2 B1409906 5-Difluoromethoxy-2-fluoro-3-formylpyridine CAS No. 1806275-28-4

5-Difluoromethoxy-2-fluoro-3-formylpyridine

Cat. No.: B1409906
CAS No.: 1806275-28-4
M. Wt: 191.11 g/mol
InChI Key: TVORSGBNGPMOCP-UHFFFAOYSA-N
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Description

5-Difluoromethoxy-2-fluoro-3-formylpyridine is a chemical compound with the molecular formula C7H4F3NO2 It is characterized by the presence of a difluoromethoxy group, a fluoro group, and a formyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Difluoromethoxy-2-fluoro-3-formylpyridine typically involves the introduction of the difluoromethoxy and fluoro groups onto a pyridine ring, followed by the formylation of the resulting intermediate. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Halogenation: Introduction of the fluoro group using reagents such as fluorine gas or other fluorinating agents.

    Methoxylation: Introduction of the difluoromethoxy group using reagents like difluoromethyl ether.

    Formylation: Introduction of the formyl group using reagents such as formic acid or formyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Difluoromethoxy-2-fluoro-3-formylpyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the formyl group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Replacement of the fluoro or difluoromethoxy groups with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation: Formation of 5-difluoromethoxy-2-fluoro-3-carboxypyridine.

    Reduction: Formation of 5-difluoromethoxy-2-fluoro-3-hydroxypyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Difluoromethoxy-2-fluoro-3-formylpyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Difluoromethoxy-2-fluoro-3-formylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, potentially leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Difluoromethoxy-2-fluoro-3-carboxypyridine
  • 5-Difluoromethoxy-2-fluoro-3-hydroxypyridine
  • 5-Difluoromethoxy-2-fluoro-3-methylpyridine

Uniqueness

5-Difluoromethoxy-2-fluoro-3-formylpyridine is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further chemical modifications

Properties

IUPAC Name

5-(difluoromethoxy)-2-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-6-4(3-12)1-5(2-11-6)13-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVORSGBNGPMOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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